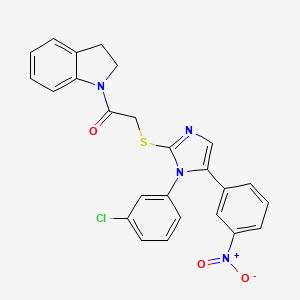
(E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide has been synthesized and characterized through various spectroscopic methods including FT-IR, NMR, ESI-MS, and X-ray diffraction. Its molecular structures, both free base and cationic species, have been optimized and analyzed in different phases, revealing high solvation energy values in solution. Vibrational spectroscopy and DFT studies support the compound's stability and reactivity, indicating potential applications in materials science and as a precursor for further chemical modifications (Karrouchi et al., 2020)
Biological Evaluation and Molecular Docking Studies
This compound has been subjected to in vitro antidiabetic and antioxidant activity assessments, showing promising results. Molecular docking studies suggest its potential anti-diabetic activity through inhibition of the α-glucosidase enzyme, highlighting its relevance in medicinal chemistry and drug design research for managing diabetes (Karrouchi et al., 2020).
Comparative Studies with Derivatives
Further research involving derivatives of this compound, such as (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, has provided insights into the structure-activity relationships. These studies include spectral analysis, molecular docking, and theoretical calculations, contributing to the field of synthetic and medicinal chemistry by exploring the structural factors affecting biological activities and reactivity (Karrouchi et al., 2021).
Potential in Antimicrobial and Antioxidant Activities
Similar compounds have been evaluated for their antimicrobial, antiurease, and antioxidant activities, providing a foundation for the development of new therapeutic agents. Such research underscores the importance of pyrazole derivatives in the discovery of novel bioactive compounds with potential applications in treating infections and oxidative stress-related diseases (Sokmen et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-(dimethylamino)benzaldehyde with furan-2-carboxylic acid hydrazide, followed by cyclization with 1H-pyrazole-5-carboxylic acid hydrazide. The resulting product is then subjected to E/Z isomerization to obtain the desired (E)-isomer.", "Starting Materials": [ "4-(dimethylamino)benzaldehyde", "furan-2-carboxylic acid hydrazide", "1H-pyrazole-5-carboxylic acid hydrazide" ], "Reaction": [ "Step 1: Condensation of 4-(dimethylamino)benzaldehyde with furan-2-carboxylic acid hydrazide in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding hydrazone intermediate.", "Step 2: Cyclization of the hydrazone intermediate with 1H-pyrazole-5-carboxylic acid hydrazide in the presence of a suitable cyclization agent such as POCl3 or SOCl2 to form the desired pyrazole-furan derivative.", "Step 3: E/Z isomerization of the pyrazole-furan derivative using a suitable isomerization agent such as DBU or NaOMe to obtain the (E)-isomer of the final product." ] } | |
CAS-Nummer |
1284280-64-3 |
Molekularformel |
C17H17N5O2 |
Molekulargewicht |
323.356 |
IUPAC-Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-22(2)13-7-5-12(6-8-13)11-18-21-17(23)15-10-14(19-20-15)16-4-3-9-24-16/h3-11H,1-2H3,(H,19,20)(H,21,23)/b18-11+ |
InChI-Schlüssel |
BHJQYLQTJFGYPW-WOJGMQOQSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile](/img/structure/B2418947.png)
![4-[(Phenylacetyl)amino]benzoic acid](/img/structure/B2418948.png)
![Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate](/img/structure/B2418950.png)
![2-{4-Methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2418952.png)
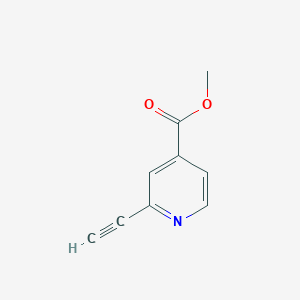
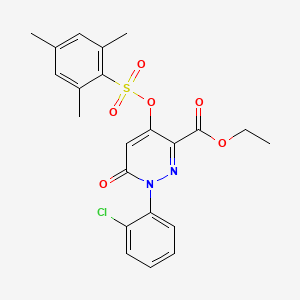

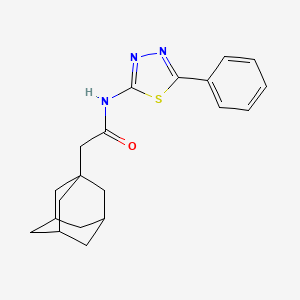
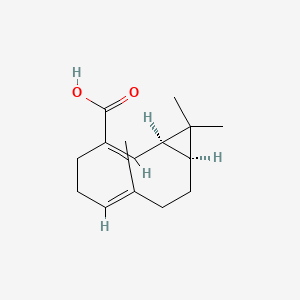

![3-Methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2418960.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2418961.png)
